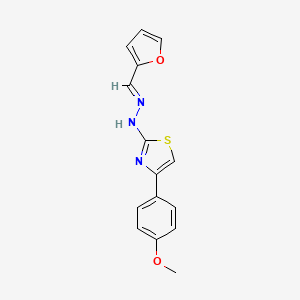

(E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole

Description

(E)-2-(2-(Furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole is a synthetic thiazole derivative characterized by a hydrazinylidene linker connecting a furan-2-ylmethylene group to the thiazole core, with a 4-methoxyphenyl substituent at position 4 of the thiazole ring. Its E-configuration ensures structural rigidity, which is critical for biological interactions. The compound has been synthesized via condensation reactions involving thiosemicarbazides and α-bromo ketones under acidic or basic conditions . Key physicochemical properties include a molecular weight of 341.38 g/mol (calculated), with reported melting points varying based on purity and synthetic routes.

This compound has shown notable biological activities, including α-amylase inhibition (IC50 = 5.75 ± 0.02 μM) for managing type II diabetes complications and antifungal activity against Candida utilis (MIC = 250 µg/mL) .

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-19-12-6-4-11(5-7-12)14-10-21-15(17-14)18-16-9-13-3-2-8-20-13/h2-10H,1H3,(H,17,18)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWWCFGIRJNKHY-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 421.41 g/mol. The structure features a thiazole ring, a furan moiety, and a methoxyphenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.41 g/mol |

| CAS Number | 328244-98-0 |

| Purity | Typically 95% |

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have shown promising results against various cancer cell lines. A study reported that thiazole derivatives displayed IC50 values in the range of , indicating strong cytotoxicity against tumor cells such as A-431 and Jurkat cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl ring, such as the introduction of electron-donating groups like methoxy, significantly enhance cytotoxic activity. For example, compounds with a methoxy group at the para position of the phenyl ring demonstrated increased potency compared to their unsubstituted counterparts .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown potential against various bacterial strains, with some derivatives exhibiting activity comparable to standard antibiotics like norfloxacin .

The mechanism underlying the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, thiazole derivatives have been noted for their anti-inflammatory properties. Certain derivatives have demonstrated strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | IC50 values as low as 1.61 µg/mL | |

| Antimicrobial | Comparable efficacy to norfloxacin | |

| Anti-inflammatory | Strong COX inhibition |

Notable Studies

- Antitumor Efficacy : A study highlighted that specific thiazole derivatives could interact with Bcl-2 proteins, which are implicated in cancer cell survival, leading to enhanced apoptosis in cancer cells .

- Mechanistic Insights : Research using molecular dynamics simulations has provided insights into how these compounds interact at the molecular level, emphasizing hydrophobic interactions as key contributors to their biological activity .

- SAR Analysis : Ongoing studies are focused on optimizing the structure of thiazole derivatives to enhance their selectivity and potency against targeted diseases while minimizing toxicity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl) at position 4 enhance antifungal potency but may reduce solubility .

- The methoxyphenyl group confers balanced lipophilicity and α-amylase inhibition, whereas nitro groups (e.g., 5-nitro-2-furyl) correlate with carcinogenicity .

Analogues with Modified Hydrazinyl Moieties

Q & A

Q. What are the optimized synthetic routes for (E)-2-(2-(furan-2-ylmethylene)hydrazinyl)-4-(4-methoxyphenyl)thiazole?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazones with α-bromo-4-methoxyacetophenone in absolute ethanol. Key steps include:

- Condensation : React furan-2-carbaldehyde derivatives with thiosemicarbazide to form thiosemicarbazones.

- Cyclization : Treat the thiosemicarbazone intermediate with 2-bromo-1-(4-methoxyphenyl)ethanone in ethanol under reflux (6–8 hours). Catalysts like LiCl may enhance yields .

- Purification : Use silica gel chromatography (e.g., dichloromethane/methanol gradients) and recrystallization from ethanol to isolate the product. Yields typically range from 67% to 88% depending on substituents .

Q. How is structural characterization performed for this compound?

Methodological Answer: Structural confirmation involves:

- 1H/13C NMR : Identify key peaks, such as the hydrazinyl NH proton (δ 11.25–12.40 ppm) and furan methine protons (δ 6.97–8.71 ppm). The 4-methoxyphenyl group shows a singlet at δ 3.78 ppm (OCH3) .

- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 369.11 for derivatives with nitro groups) .

- IR Spectroscopy : Confirm C=N (1580–1618 cm⁻¹) and NH (3314–3420 cm⁻¹) stretches .

Q. What preliminary biological activities are reported?

Methodological Answer: Initial screenings highlight:

- Anticancer Activity : GI50 values of 1.0–1.7 µM against MCF-7 and HCT-116 cells via caspase-dependent apoptosis .

- Antidiabetic Potential : α-Amylase inhibition (IC50 = 5.75 µM) and antiglycation activity (IC50 = 0.383 mg/mL) .

- Antimicrobial Effects : Moderate antifungal activity (MIC = 32–64 µg/mL) against Candida spp. .

Advanced Research Questions

Q. How to design SAR studies to optimize anticancer activity?

Methodological Answer:

- Substituent Variation : Replace the furan-2-ylmethylene group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate cytotoxicity .

- Bioisosteric Replacement : Substitute the 4-methoxyphenyl with 4-cyanophenyl to enhance selectivity for cancer cells over MRC-5 fibroblasts (selectivity index >10) .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to Akt or α-amylase active sites .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Compare IC50 values under uniform conditions (e.g., 48-hour incubation vs. 72-hour).

- Cell Line Validation : Use authenticated lines (e.g., ATCC-certified MCF-7) to minimize variability .

- Dose-Response Curves : Perform 8-point assays (0.1–100 µM) to ensure accurate potency measurements .

Q. What mechanistic approaches confirm apoptosis induction?

Methodological Answer:

- Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G0/G1 arrest or sub-G1 populations .

- Western Blotting : Quantify pro-apoptotic markers (e.g., Bax, cleaved PARP) and anti-apoptotic Bcl-2 .

Q. How to evaluate selectivity for cancer vs. normal cells?

Methodological Answer:

Q. What in silico strategies predict target binding?

Methodological Answer:

Q. How to address variability in α-amylase IC50 values?

Methodological Answer:

Q. What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance solubility and reduce first-pass metabolism .

- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS .

- Lipinski Compliance : Ensure logP <5, molecular weight <500 Da, and <10 H-bond acceptors/donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.